REACTION_CXSMILES
|
[Si]([C:5]#[N:6])(C)(C)C.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13](=[O:17])[CH2:14][CH2:15][CH3:16].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.[Zn+2].[I-].[I-]>[NH2:6][CH2:5][C:13]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][N:7]=1)([OH:17])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5.6.7,9.10.11|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
|
Quantity
|
1.131 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(CCC)=O
|
Name
|
Na2SO4.10H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
163 mg
|
Type
|
catalyst
|
Smiles
|
[Zn+2].[I-].[I-]
|
Name
|
cyanohydrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring under Ar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring under Ar
|
Type
|
TEMPERATURE
|
Details
|
The reaction warmed as addition
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled in ice
|
Type
|
CUSTOM
|
Details
|
To the cooled reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT as the bath
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
solid washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the organic phase extracted with 10% HCl (2×), aqueous extracts
|
Type
|
WASH
|
Details
|
washed with Et20
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CCC)(O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 695 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |